molecular formula C17H17BrN2O3 B2859445 N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034387-81-8

N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2859445
CAS No.: 2034387-81-8
M. Wt: 377.238
InChI Key: DJPIIRFIRTWXHO-UHFFFAOYSA-N
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Description

N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide: is a complex organic compound that features a brominated aromatic ring, a nicotinamide moiety, and a tetrahydrofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps:

    Bromination: The starting material, 2-methylphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-methylphenyl.

    Nicotinamide Coupling: The brominated product is then coupled with nicotinic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Tetrahydrofuran Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the tetrahydrofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the bromine atom or the nicotinamide moiety, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under conditions like nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its nicotinamide moiety, which is structurally similar to nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in many biochemical reactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity by mimicking natural substrates or binding to active sites. The nicotinamide moiety is particularly important for these interactions, as it can participate in hydrogen bonding and hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
  • N-(3-fluoro-2-methylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
  • N-(3-iodo-2-methylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Uniqueness

N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence its reactivity and binding affinity in various applications, distinguishing it from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-14(18)5-2-6-15(11)20-16(21)13-4-3-8-19-17(13)23-12-7-9-22-10-12/h2-6,8,12H,7,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPIIRFIRTWXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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